2-METHOXY-DL-HOMOPHENYLALANINE

Descripción

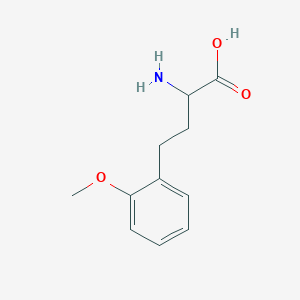

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-4-(2-methoxyphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-15-10-5-3-2-4-8(10)6-7-9(12)11(13)14/h2-5,9H,6-7,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHMOJLCCRFYKKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Research Context and Overview

Significance of Homophenylalanine Derivatives in Contemporary Chemical Biology

Homophenylalanine, an analogue of the proteinogenic amino acid phenylalanine with an additional methylene (B1212753) group in its side chain, and its derivatives are significant components in a range of biologically active compounds. acs.orgacs.org These unnatural amino acids are crucial building blocks in the synthesis of peptidomimetics and other molecules designed to interact with biological systems. chemimpex.comchemimpex.com Their incorporation into peptides can alter the molecule's shape and function, often leading to enhanced stability, selectivity, and bioactivity.

L-homophenylalanine, for instance, is extensively used as a precursor for the production of angiotensin-converting enzyme (ACE) inhibitors, which are vital in managing hypertension and congestive heart failure. nih.govasm.org The structural modification offered by the extended side chain of homophenylalanine can influence interactions with target proteins and enzymes, making its derivatives valuable tools in drug discovery and protein engineering. cymitquimica.com The synthesis of enantiomerically pure homophenylalanine derivatives is a key area of research, with various chemical and biocatalytic methods being developed to meet the demand for these valuable compounds. acs.orgnih.govresearchgate.net

Strategic Importance of 2-Methoxy Substitution in Unnatural Amino Acid Design

The introduction of a methoxy (B1213986) group (-OCH3) onto the phenyl ring of an amino acid, such as in 2-Methoxy-DL-homophenylalanine, is a strategic decision in unnatural amino acid design. The methoxy group, while being a hydrogen bond acceptor, does not significantly increase the polar surface area of a molecule, which can be advantageous for maintaining favorable pharmacokinetic properties. tandfonline.com

This substitution can influence the conformational preferences of the amino acid side chain. nih.govnih.gov The bent arrangement of the methoxy group's heavy atoms allows it to accommodate the intricate shapes of protein pockets, potentially improving ligand-protein binding and potency. tandfonline.com Furthermore, the methoxy group can affect the electronic properties of the aromatic ring, which can in turn modulate interactions with biological targets. nih.govnih.gov Studies have shown that the presence and position of methoxy groups can play a role in the biological activities of various compounds, making it a key functional group to consider in the design of new therapeutic agents. nih.govnih.gov

Stereochemical Aspects and Enantiomeric Purity in Pharmaceutical Applications

Stereochemistry and enantiomeric purity are critical considerations in the development of pharmaceutical compounds. nih.govresearchgate.net For amino acid derivatives like this compound, which exists as a racemic mixture of D- and L-enantiomers, the biological activity often resides in only one of the enantiomers. cymitquimica.com The other enantiomer may be inactive or could even cause undesirable side effects. nih.gov

Therefore, ensuring the enantiomeric purity of synthetic peptides and other therapeutic molecules is essential for their safety and efficacy. nih.govresearchgate.net Racemization, the conversion of one enantiomer into its mirror image, can occur during peptide synthesis or storage, leading to the formation of D-isomer impurities. nih.govresearchgate.net Consequently, the development of robust analytical methods to determine and control enantiomeric purity is a crucial aspect of pharmaceutical quality control. nih.govnih.gov The synthesis of enantiomerically pure starting materials, such as specific stereoisomers of homophenylalanine, is a primary goal in the production of chiral drugs. nih.govcore.ac.ukevonik.com

Compound Information Table

| Compound Name |

| This compound |

| Phenylalanine |

| Homophenylalanine |

| L-homophenylalanine |

Research Findings on Homophenylalanine Derivatives

| Research Area | Key Findings |

| Synthesis | Efficient methods for synthesizing enantiomerically pure homophenylalanine derivatives have been developed using organozinc reagents and palladium-catalyzed coupling. acs.org Biocatalytic methods offer a more sustainable and environmentally friendly alternative to traditional chemical synthesis. nih.gov |

| Applications | L-homophenylalanine is a key precursor for ACE inhibitors used in treating hypertension. nih.govasm.org Homophenylalanine derivatives are incorporated into peptides to enhance their stability and biological activity. |

| Stereochemistry | The therapeutic effect of peptides containing homophenylalanine is dependent on their enantiomeric purity. nih.gov The development of analytical techniques to quantify enantiomeric impurities is crucial for drug quality. nih.govnih.gov |

| Biological Activity | The introduction of unnatural amino acids like homophenylalanine can lead to the discovery of new medications for various diseases, including cancer and viral infections. acs.org |

Synthetic Methodologies for 2 Methoxy Dl Homophenylalanine and Analogues

Classical Organic Synthesis Routes

Classical organic synthesis provides the foundational methods for constructing the molecular framework of 2-Methoxy-DL-homophenylalanine. These routes, primarily centered around Friedel-Crafts reactions and transition metal-catalyzed couplings, have been refined over time to improve efficiency, yield, and substrate scope.

Friedel-Crafts Acylation: Advancements and Applications

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry, enabling the formation of carbon-carbon bonds to an aromatic ring. Its application in the synthesis of homophenylalanine derivatives, including the 2-methoxy analogue, has seen significant advancements, particularly through the use of strong acids and the incorporation of specialized functional groups.

Trifluoromethanesulfonic acid, commonly known as triflic acid (TfOH), has emerged as a highly effective superacid catalyst for Friedel-Crafts acylation reactions. mdpi.com Its strong acidity, which is greater than that of conventional Lewis acids like aluminum chloride, allows for reactions to proceed under milder conditions and with greater efficiency. mdpi.com In the context of homophenylalanine synthesis, triflic acid can promote the acylation of arenes with protected and activated amino acid precursors. mdpi.comnih.gov

A key application involves the reaction between an activated aspartic acid derivative, such as N-trifluoroacetyl-L-aspartic acid anhydride, and an appropriate aromatic compound. Triflic acid facilitates the electrophilic attack of the acylium ion onto the aromatic ring, leading to the formation of the homophenylalanine backbone. This method is notable for proceeding without significant loss of optical purity when using chiral starting materials. nih.gov The use of triflic acid can also overcome the low solubility of certain reactants, as it can dissolve carbohydrates and other polar substrates without causing decomposition. mdpi.com

Research has demonstrated the utility of triflic acid in intramolecular Friedel-Crafts-type carbocyclization, showcasing its power in constructing complex polycyclic aromatic systems from olefinic precursors. researchgate.netnih.gov This highlights the versatility of triflic acid in promoting C-C bond formation in diverse chemical environments.

Table 1: Comparison of Catalysts in Friedel-Crafts Acylation

| Catalyst | Acidity (H₀) | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Weaker Lewis Acid | Stoichiometric amounts, often harsh | Well-established, low cost | Can lead to side reactions, moisture sensitive |

| Triflic Acid (TfOH) | Superacid (-14.1) | Catalytic amounts, often milder | High efficiency, clean reactions, versatile | Higher cost, corrosive |

| Sulfuric Acid (H₂SO₄) | Strong Brønsted Acid | Varies | Inexpensive | Can cause sulfonation, less efficient |

A significant advancement in the synthesis of amino acid analogues is the incorporation of photoreactive groups, such as diazirines. nih.gov These small, three-membered ring structures are relatively stable in the dark and under various synthetic conditions but form highly reactive carbene intermediates upon exposure to UV light (typically around 350-370 nm). creative-proteomics.comjst.go.jp This property makes them invaluable tools for photoaffinity labeling, a technique used to identify and study biomolecular interactions. nih.gov

The synthesis of homophenylalanine analogues bearing a diazirine moiety can be effectively achieved using the triflic acid-mediated Friedel-Crafts reaction. nih.gov For instance, reacting an optically active N-protected aspartic acid derivative with a methoxy-substituted phenyl-diazirine compound in the presence of triflic acid yields the desired photoreactive homophenylalanine derivative. nih.gov

The synthesis of the diazirine group itself typically involves the conversion of a ketone. The ketone is first treated with ammonia (B1221849) and then hydroxylamine-O-sulfonic acid to form a diaziridine, which is subsequently oxidized to the diazirine. jst.go.jp Trifluoromethyl-substituted diazirines are often preferred due to their compact size and the unique reactivity of the resulting carbene. nih.govjst.go.jp

Table 2: Properties of Photoreactive Groups

| Photoreactive Moiety | Activation Wavelength | Reactive Intermediate | Key Features |

|---|---|---|---|

| Alkyl Diazirine | ~350-370 nm | Carbene / Diazo isomer | Small size, minimal perturbation to ligand structure. chemrxiv.org |

| Aryl Diazirine | ~350-370 nm | Carbene | Generally reacts primarily through a carbene intermediate. chemrxiv.org |

| Benzophenone | ~350-360 nm | Triplet Ketone | More selective reactivity, less prone to reacting with water. |

| Aryl Azide (B81097) | ~250-300 nm | Nitrene | Larger size, potential for complex rearrangements. |

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has revolutionized organic synthesis, offering powerful tools for forming carbon-carbon and carbon-heteroatom bonds with high selectivity and efficiency. These methods provide alternative and often more flexible routes to complex molecules like this compound.

A novel and efficient strategy for synthesizing homophenylalanine precursors involves a one-pot, sequential C-H functionalization reaction. acs.orgnih.gov This method, catalyzed by a Pd(II)/sulfoxide system, transforms simple and abundant α-olefins into valuable amino acid precursors. acs.orgacs.org The process consists of two key steps: an initial allylic C-H amination followed by a vinylic C-H arylation. nih.govfigshare.comlatrobe.edu.au

In the first step, an allylic C-H bond of an α-olefin is selectively converted into a C-N bond. acs.org In the second step, a vinylic C-H bond is functionalized via coupling with an arylboronic acid, which introduces the aromatic ring of the homophenylalanine structure. acs.org This tandem reaction is notable for its high regio- and stereoselectivity, typically affording the desired E-isomer in excellent selectivity (>20:1). nih.gov

This methodology has been successfully applied to the synthesis of various homophenylalanine (hPhe) precursors, including those with methoxy (B1213986) substituents on the aromatic ring, demonstrating its utility for creating analogues like 2-methoxy-homophenylalanine. nih.gov The reaction is operationally simple, proceeding under an ambient atmosphere without the need for strict exclusion of moisture. acs.org

Table 3: Key Features of Sequential C-H Functionalization

| Feature | Description | Reference |

|---|---|---|

| Catalyst System | Pd(II)/bis-sulfoxide ligand | nih.gov |

| Starting Materials | Commodity α-olefins and arylboronic acids | acs.orgfigshare.com |

| Key Transformations | 1. Allylic C-H Amination2. Vinylic C-H Arylation | acs.org |

| Selectivity | High regio- and E:Z stereoselectivity (>20:1) | nih.gov |

| Scope | Access to a wide range of α- and β-homophenylalanine precursors | nih.govlatrobe.edu.au |

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms. nih.govrsc.org It involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. mdpi.com This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boron reagents. nih.gov

In the synthesis of this compound and its analogues, the Suzuki coupling provides a versatile platform for introducing the 2-methoxyphenyl group. nih.gov This can be achieved by coupling 2-methoxyphenylboronic acid with a suitable amino acid precursor containing a halogenated aromatic side chain (e.g., 4-bromophenylalanine). nih.gov Alternatively, a borylated amino acid backbone can be coupled with 2-bromoanisole.

This methodology is not limited to simple biaryl formations; it has been extended to the synthesis of higher phenylalanine homologues and the creation of complex cyclic peptides. mdpi.com The adaptability of the Suzuki reaction makes it an indispensable tool for the chemical modification and diversification of amino acids and peptides. mdpi.comnih.gov

Table 4: Components of a Typical Suzuki-Miyaura Coupling Reaction

| Component | Example | Role in Reaction |

|---|---|---|

| Aryl/Vinyl Halide | 2-Bromoanisole, 4-Bromophenylalanine derivative | Electrophilic partner |

| Organoboron Reagent | 2-Methoxyphenylboronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates the catalytic cycle |

| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron reagent and neutralizes acid produced |

| Solvent | Toluene, Dioxane, DMF, often with water | Dissolves reactants and facilitates the reaction |

Diastereoselective and Asymmetric Chemical Transformations

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful and reliable method for the enantioselective synthesis of vicinal diols from prochiral alkenes. mdpi.com This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to direct the facial selectivity of the dihydroxylation. wikipedia.org The choice between the pseudoenantiomeric ligands, typically (DHQ)₂PHAL (in AD-mix-α) and (DHQD)₂PHAL (in AD-mix-β), allows for predictable control over the stereochemical outcome, yielding the desired diol enantiomer. chem-station.comorganic-chemistry.org

In a synthetic strategy targeting an analogue of this compound, a key starting material would be an alkene such as 1-methoxy-2-(prop-2-en-1-yl)benzene. The Sharpless AD reaction would convert this alkene into a chiral 1,2-diol. This diol is a versatile intermediate; the newly introduced hydroxyl groups can be further manipulated to install the amino acid functionality. For instance, selective protection and activation of the hydroxyl groups, followed by nucleophilic substitution with an azide and subsequent reduction, can establish the required α-amino acid structure. This method is particularly valuable for creating stereocenters in the side chain of amino acids. researchgate.net

Table 1: Sharpless Asymmetric Dihydroxylation - Reagents and Selectivity

| Reagent Kit | Chiral Ligand | Typical Substrate Class | Expected Stereochemical Outcome | Reported Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| AD-mix-β | (DHQD)₂PHAL | Trans-disubstituted Alkenes | (R,R)-diol | >95% |

| AD-mix-α | (DHQ)₂PHAL | Trans-disubstituted Alkenes | (S,S)-diol | >95% |

| AD-mix-β | (DHQD)₂PHAL | Monosubstituted Alkenes | (R)-diol | 80-98% |

| AD-mix-α | (DHQ)₂PHAL | Monosubstituted Alkenes | (S)-diol | 80-98% |

Chiral auxiliaries are powerful tools for asymmetric synthesis, where a chiral molecule is temporarily attached to a substrate to direct a stereoselective transformation. wikipedia.org For the synthesis of α-amino acids, a common approach is the diastereoselective alkylation of a glycine (B1666218) enolate equivalent bearing a chiral auxiliary. Auxiliaries such as pseudoephedrine, pseudoephenamine, or Evans oxazolidinones are frequently employed. harvard.edunih.gov

In this strategy, the chiral auxiliary is first coupled with glycine. The resulting adduct is then deprotonated with a strong base (e.g., lithium diisopropylamide) to form a rigid, chelated enolate. The auxiliary sterically shields one face of the enolate, forcing an incoming electrophile, such as 2-methoxybenzyl bromide, to approach from the less hindered face. This results in a highly diastereoselective alkylation. Subsequent cleavage of the auxiliary, which can often be recovered and reused, yields the enantiomerically enriched 2-methoxy-homophenylalanine. nih.gov

Ligand-controlled synthesis offers an alternative where chirality is induced by a chiral ligand bound to a metal catalyst. For instance, the asymmetric α-alkylation of a glycine Schiff base can be achieved using phase-transfer catalysis with chiral cinchona alkaloid-derived catalysts. nih.gov These catalysts create a chiral environment around the enolate, guiding the alkylation to produce the target amino acid with high enantioselectivity. nih.gov

Table 2: Common Chiral Auxiliaries in Asymmetric Amino Acid Synthesis

| Chiral Auxiliary | Typical Electrophile | Key Features | Cleavage Method |

|---|---|---|---|

| Evans Oxazolidinone | Alkyl Halides, Benzyl Halides | Forms rigid enolates, high diastereoselectivity. | Acidic or basic hydrolysis, Reductive cleavage (LiBH₄). |

| Pseudoephedrine/Pseudoephenamine | Alkyl Halides | High crystallinity of intermediates, excellent stereocontrol. nih.gov | Acidic hydrolysis. |

| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Alkyl Halides | Used in Ni(II) complexes of glycine for alkylation. tcichemicals.com | Acidic hydrolysis. |

Alkylation Strategies for α-Amino Acid Precursors

The alkylation of α-amino acid precursors, particularly glycine derivatives, is a cornerstone of unnatural amino acid synthesis. organic-chemistry.orgresearchgate.net A widely used method is the amidomalonate synthesis, which provides a straightforward route to racemic α-amino acids. libretexts.org This method involves the alkylation of diethyl acetamidomalonate with an appropriate alkyl halide. For this compound, the enolate of diethyl acetamidomalonate is reacted with 2-methoxybenzyl chloride. The resulting product is then subjected to acidic hydrolysis and decarboxylation to afford the final amino acid. libretexts.org

To achieve enantioselectivity, modern variations of this approach have been developed. Asymmetric phase-transfer catalysis, employing chiral quaternary ammonium (B1175870) salts, can facilitate the enantioselective alkylation of N-diphenylmethylene-glycine esters. nih.gov The catalyst directs the approach of the electrophile to the glycine enolate, yielding products with high optical purity. nih.gov Additionally, photoinduced radical-radical coupling methods have emerged for the α-C(sp³)-H alkylation of glycine derivatives, offering a versatile and efficient pathway under mild conditions. nih.gov

Alkylative Fragmentation Methods

While "alkylative fragmentation" is not a standard term for a specific named reaction in amino acid synthesis, it can be interpreted as referring to multi-step strategies where a ring-opening (fragmentation) is coupled with an alkylation event. Such pathways can be effective for constructing complex side chains. For example, the synthesis could proceed through the fragmentation of a suitable precursor that, upon ring-opening, generates a reactive intermediate poised for alkylation.

Methodologies that bear conceptual resemblance include the ring-opening of β-lactones or aziridine-2-carboxylates. A β-lactone derived from serine can be opened by an organocuprate reagent, such as one derived from a 2-methoxybenzyl halide. This reaction proceeds with inversion of stereochemistry and effectively transfers the alkyl group to the β-position, which can then be carried forward to the desired homophenylalanine structure. While these are more commonly described as nucleophilic ring-opening reactions, they involve the fragmentation of a cyclic precursor to achieve the alkylated product. The fragmentation patterns of protonated α-amino acids themselves have been studied extensively by mass spectrometry, but this is an analytical technique rather than a synthetic methodology. nih.gov

Biocatalytic and Chemoenzymatic Synthetic Approaches

Biocatalysis provides an environmentally friendly and highly selective alternative to traditional chemical synthesis for producing enantiopure amino acids. researchgate.net Engineered enzymes, particularly transaminases (TAs), have been successfully applied to the synthesis of L-homophenylalanine and its analogues. nih.govrsc.org

The typical biocatalytic approach involves the reductive amination of a prochiral keto acid. For the synthesis of L-2-methoxy-homophenylalanine, the precursor 2-oxo-4-(2-methoxyphenyl)butanoic acid would be a suitable substrate. An engineered (S)-selective transaminase can catalyze the transfer of an amino group from an inexpensive amino donor, such as L-lysine or isopropylamine, to the keto acid, producing the L-amino acid with excellent yield and enantiomeric excess often exceeding 99%. nih.gov The reaction equilibrium can be favorably driven by the removal of the co-product; for example, the cyclization of the deamination product of L-lysine shifts the equilibrium towards the desired amino acid. nih.gov

Protein engineering techniques, such as site-directed mutagenesis and directed evolution, are crucial for tailoring these enzymes. nih.gov Natural transaminases may not efficiently accept bulky, non-natural substrates. Engineering can broaden the substrate scope and enhance catalytic activity and stability, making the industrial-scale production of compounds like 2-methoxy-homophenylalanine feasible. ovid.com Chemoenzymatic methods, such as the enzymatic resolution of racemic N-acetyl amino acids, also represent a viable route to obtaining the enantiopure product. nih.gov Furthermore, the identification of biosynthetic gene clusters for homophenylalanine in organisms like the cyanobacterium Nostoc punctiforme opens the door to fermentative production through metabolic engineering in host organisms like E. coli. nih.gov

Table 3: Examples of Engineered Enzymes in Homophenylalanine Synthesis

| Enzyme Type | Engineered Enzyme | Substrate | Amino Donor | Product | Yield | Enantiomeric Excess (e.e.) |

|---|---|---|---|---|---|---|

| Aspartate Aminotransferase | E. coli AAT (R292E/L18H mutant) | 2-Oxo-4-phenylbutanoic acid (OPBA) | L-Lysine | L-Homophenylalanine | 97% | >99.9% nih.gov |

| α-Transaminase | Transaminase from Megasphaera elsdenii | 2-Oxo-4-phenylbutanoic acid (OPBA) | L-Glutamine | L-Homophenylalanine | High (gram scale) nih.gov | Chemically pure nih.gov |

Enantioselective Production Utilizing Engineered Enzymes

L-Aminoacylase and N-Acylamino Acid Racemase Systems

A well-established method for the production of enantiomerically pure L-amino acids is the enzymatic resolution of a racemic mixture of N-acylamino acids using an L-aminoacylase. This enzyme specifically hydrolyzes the N-acyl group from the L-enantiomer, leaving the N-acyl-D-amino acid unreacted. The resulting L-amino acid can then be separated from the unreacted D-enantiomer.

To improve the theoretical maximum yield of 50% for this kinetic resolution, a second enzyme, N-acylamino acid racemase, can be introduced into the system. This racemase continuously converts the remaining N-acyl-D-amino acid into the N-acyl-L-amino acid, which can then be hydrolyzed by the L-aminoacylase. This process, known as dynamic kinetic resolution, theoretically allows for the complete conversion of the racemic starting material into the desired L-enantiomer.

A study on the enantioselective synthesis of L-homophenylalanine employed a whole-cell system of recombinant Escherichia coli expressing both L-aminoacylase and N-acylamino acid racemase from Deinococcus radiodurans. nih.gov The N-acylamino acid racemase exhibited high activity towards N-acetyl-homophenylalanine, while the L-aminoacylase showed strict L-enantioselectivity for the hydrolysis of N-acetyl-L-homophenylalanine. nih.gov By balancing the activities of both enzymes, a high yield and productivity of L-homophenylalanine were achieved. nih.gov

| Enzyme System | Substrate | Product | Key Findings |

| L-aminoacylase and N-acylamino acid racemase from Deinococcus radiodurans expressed in E. coli | N-acetyl-DL-homophenylalanine | L-homophenylalanine | Achieved a 99.9% yield of L-homophenylalanine in 1 hour with a productivity of 10 mmol/L/h by balancing the enzymatic activities. nih.gov The whole-cell biocatalyst could be reused for at least six cycles with a conversion yield of over 96%. nih.gov |

Application of Transaminases and Dehydrogenases

Transaminases (also known as aminotransferases) catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor, generating a new amino acid. This approach is highly attractive for the asymmetric synthesis of amino acids as it can lead to high enantiomeric excess. The synthesis of L-homophenylalanine has been demonstrated using an α-transaminase. nih.gov

Dehydrogenases can also be employed in the synthesis of amino acids through the reductive amination of a keto acid precursor. This reaction typically requires a nicotinamide (B372718) cofactor (NADH or NADPH) as a reducing equivalent. The regeneration of the cofactor is a crucial aspect of designing an efficient and cost-effective process.

The following table summarizes the application of a transaminase for the synthesis of L-homophenylalanine.

| Enzyme | Substrate | Amine Donor | Product | Key Findings |

| α-transaminase from Megasphaera elsdenii | 2-keto-4-phenylbutanoic acid | L-Alanine | L-homophenylalanine | A fed-batch process was developed for the gram-scale synthesis, yielding over 18 g of chemically pure L-homophenylalanine. nih.gov The process also featured in situ product crystallization, which improved the overall productivity. nih.gov |

Whole-Cell Bioconversion Systems for Homophenylalanine Analogues

Whole-cell bioconversion systems offer several advantages over the use of isolated enzymes. These include the elimination of tedious and costly enzyme purification steps, the presence of cofactors and their regeneration systems within the cell, and often improved enzyme stability in the cellular environment.

Dynamic Kinetic Resolution and Stereoinversion in Racemic Mixtures

Dynamic kinetic resolution (DKR) is a powerful strategy to overcome the 50% yield limitation of conventional kinetic resolution of racemic mixtures. researchgate.net In a DKR process, the undesired enantiomer is continuously racemized in situ, making it available for the stereoselective transformation into the desired product. This allows for a theoretical yield of 100%.

The combination of an enantioselective enzyme with a compatible racemization catalyst is the cornerstone of a DKR process. For the synthesis of L-amino acids from racemic N-acylamino acids, the coupling of an L-aminoacylase with an N-acylamino acid racemase is a prime example of a biocatalytic DKR. nih.govresearchgate.net

The following table provides an overview of a dynamic kinetic resolution process for the production of L-amino acids.

| Process | Key Components | Starting Material | Product | Advantage |

| Dynamic Kinetic Resolution | L-aminoacylase and N-acylamino acid racemase | Racemic N-acylamino acids | Enantiomerically pure L-amino acids | Theoretically allows for 100% conversion of the racemic starting material to the desired enantiomer. researchgate.net |

Molecular Design and Functionalization of 2 Methoxy Dl Homophenylalanine Structures

Rational Design of Side Chain Modulations for Bioactivity Enhancement

The modification of the 2-Methoxy-DL-homophenylalanine side chain is a key strategy for enhancing the bioactivity of peptides into which it is incorporated. The introduction of the methoxy (B1213986) group at the ortho position of the phenyl ring and the additional methylene (B1212753) group in the side chain already differentiate it from natural amino acids, influencing binding affinity and selectivity for biological targets.

The bioactivity of peptides is often sensitive to the stereochemistry of their constituent amino acids. While this article focuses on the DL-racemic mixture, the synthesis of pure L- or D-enantiomers of 2-Methoxy-homophenylalanine and their incorporation into peptides would be expected to have a significant impact on biological activity. The D-isomers, for example, can confer resistance to enzymatic degradation, prolonging the peptide's half-life in biological systems.

Research on analogous compounds, such as homophenylalanine-containing peptides, has demonstrated that the extended side chain can influence peptide conformation and assembly, which in turn affects bioactivity. scilit.comnih.gov For example, the replacement of phenylalanine with homophenylalanine in analogues of Cyclolinopeptide A, an immunomodulatory nonapeptide, resulted in decreased conformational flexibility, which was correlated with changes in their immunological activity. nih.gov

Table 1: Illustrative Examples of Side Chain Modulations and Their Potential Bioactivity Impact (Based on Analogous Compounds)

| Modification | Rationale | Potential Impact on Bioactivity |

| Varying Methoxy Group Position (e.g., 3- or 4-position) | Altering electronic properties and hydrogen bonding potential of the phenyl ring. | Modified receptor binding affinity and selectivity. |

| Introduction of Additional Functional Groups (e.g., halogens, nitro groups) | Modulating steric and electronic properties for enhanced target interaction. | Increased potency or altered target specificity. |

| Extension or Shortening of the Alkyl Side Chain | Optimizing the distance and orientation of the aromatic ring relative to the peptide backbone. | Improved fit within a binding pocket, leading to higher affinity. |

| Use of Enantiomerically Pure Isomers (L- or D-) | Introducing specific stereochemistry to match target chirality and enhance metabolic stability. | Increased in vivo efficacy and duration of action. |

Construction of Peptidomimetics and Constrained Peptide Analogues

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and oral bioavailability. The incorporation of unnatural amino acids like this compound is a common strategy in the design of peptidomimetics.

The integration of this compound into peptide chains is readily achievable through standard solid-phase peptide synthesis (SPPS) protocols. mdpi.orgkennesaw.edunih.gov In the widely used Fmoc/tBu strategy, the amino group of this compound would be protected with a fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. The carboxylic acid group would be activated, for example, with a carbodiimide (B86325) reagent, to facilitate coupling to the free amine of the growing peptide chain on a solid support. The side chain methoxy group is generally stable to the conditions of SPPS. The use of unnatural amino acids in SPPS is a well-established methodology for creating diverse peptide libraries. springernature.comsigmaaldrich.com

The inclusion of this compound can impose conformational restraints on a peptide backbone. The steric bulk of the substituted aromatic side chain can influence local secondary structures, such as β-turns or helical motifs. This can be advantageous in pre-organizing the peptide into a bioactive conformation, which can lead to higher binding affinity for its target.

Furthermore, the unique structure of this amino acid can be used to mimic the side chains of natural amino acids in a different conformational context. For example, it could serve as a constrained mimetic of phenylalanine or tyrosine, presenting the aromatic ring in a specific orientation that is not readily accessible to the natural amino acid. This structural mimicry is a cornerstone of peptidomimetic design, enabling the development of molecules with tailored biological activities.

Biological and Therapeutic Applications of 2 Methoxy Dl Homophenylalanine Derivatives

Modulation of Protease and Peptidase Activity

The ability of 2-methoxy-DL-homophenylalanine derivatives to interact with the active sites of various proteases and peptidases has made them valuable tools in drug discovery. Their structural similarity to natural amino acids, combined with the influence of the methoxy (B1213986) group on their electronic and conformational properties, allows for the development of potent and selective inhibitors.

Dipeptidyl Peptidase IV (DPP-4) Inhibition Studies

Derivatives of β-homophenylalanine, including those with a 2-methoxy substitution, have been extensively investigated as inhibitors of Dipeptidyl Peptidase IV (DPP-4). DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes.

Research has demonstrated that fused β-homophenylalanine derivatives can act as potent and selective DPP-4 inhibitors. Structure-activity relationship (SAR) studies have revealed that the β-amino group of the homophenylalanine scaffold is crucial for their inhibitory activity, forming key interactions with amino acid residues in the active site of the enzyme. The aromatic ring of the homophenylalanine moiety occupies a hydrophobic pocket (S1 pocket) within the enzyme's active site. The introduction of substituents, such as a methoxy group, on this ring can modulate the potency and selectivity of these inhibitors.

| Compound Type | Key Structural Feature | Target Enzyme | Significance |

| Fused β-homophenylalanine derivatives | Homophenylalanine scaffold | DPP-4 | Potent and selective inhibition for type 2 diabetes treatment. |

SARS-CoV-2 Main Protease (Mpro) Inhibitor Development

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a cysteine protease that is essential for viral replication, making it a prime target for the development of antiviral therapeutics. While direct studies on this compound as an Mpro inhibitor are not extensively documented, the general class of peptide and peptidomimetic inhibitors provides a basis for its potential role.

The development of Mpro inhibitors often involves the design of molecules that can fit into the substrate-binding pocket of the enzyme. These inhibitors typically incorporate a "warhead" that can covalently or non-covalently interact with the catalytic cysteine residue (Cys145) in the active site. The structure of these inhibitors is often based on the natural peptide substrates of Mpro. Given that homophenylalanine is an analogue of phenylalanine, a common amino acid in protease substrates, it is conceivable that this compound could serve as a building block in the design of novel Mpro inhibitors. The methoxy group could potentially form specific interactions within the enzyme's active site, enhancing binding affinity and selectivity.

Other Protease Inhibition Mechanisms

The versatility of the this compound scaffold extends to the inhibition of other proteases beyond DPP-4 and potentially Mpro. The fundamental mechanism of protease inhibition by peptidomimetic compounds often involves mimicking the transition state of the peptide bond cleavage. By incorporating a stable analogue of this transition state, the inhibitor can bind tightly to the protease's active site without being cleaved, thus blocking its catalytic activity.

The this compound structure can be incorporated into various inhibitor designs, including those targeting serine proteases, cysteine proteases, and aspartic proteases. The specific interactions of the methoxy group and the homophenylalanine backbone with the enzyme's active site would determine the inhibitor's potency and selectivity. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The development of specific inhibitors for different proteases is an active area of research, with the potential for treating a wide range of diseases, including viral infections, inflammatory disorders, and cancer.

Impact on Aminopeptidase Enzymes (e.g., ERAP) in Immunomodulation

Endoplasmic Reticulum Aminopeptidases (ERAPs), such as ERAP1 and ERAP2, are crucial enzymes in the adaptive immune response. They are responsible for trimming antigenic peptides to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules. The presentation of these peptide-MHC complexes on the cell surface is essential for the activation of cytotoxic T-lymphocytes, which play a key role in eliminating infected or cancerous cells.

L-homophenylalanine has been identified as a key structural component in the rational design of ERAP inhibitors. These inhibitors can modulate the antigen presentation pathway, which has therapeutic implications for both autoimmune diseases and cancer immunotherapy. By inhibiting ERAP activity, it is possible to alter the repertoire of peptides presented by MHC class I molecules, potentially leading to the presentation of neoantigens in cancer cells and thereby enhancing the anti-tumor immune response. Conversely, in autoimmune diseases, inhibiting ERAP could prevent the presentation of self-antigens that trigger an unwanted immune attack.

The design of these inhibitors often involves a scaffold that can chelate the zinc ion in the active site of these metalloaminopeptidases, with side chains that occupy the substrate-binding pockets. The homophenylalanine moiety is well-suited to fit into the S1 pocket of ERAPs. The introduction of a methoxy group at the 2-position of the phenyl ring could further refine the binding affinity and selectivity of these inhibitors for ERAP1 or ERAP2.

Contributions to Angiotensin-Converting Enzyme (ACE) Inhibitor Research

Angiotensin-Converting Enzyme (ACE) is a key zinc metalloproteinase in the renin-angiotensin system, which regulates blood pressure. Inhibition of ACE is a cornerstone in the treatment of hypertension and heart failure. A number of successful ACE inhibitor drugs incorporate a central pharmacophore unit derived from (S)-homophenylalanine.

The design of ACE inhibitors is a classic example of structure-based drug design. These inhibitors typically feature a zinc-binding group, a moiety that mimics the C-terminal carboxylate of the substrate, and side chains that interact with the S1 and S2' subsites of the enzyme. The (S)-homophenylalanine scaffold provides an ideal framework for positioning these functional groups for optimal interaction with the ACE active site. The phenyl group of homophenylalanine fits into the hydrophobic S1 pocket of the enzyme. While the direct contribution of a 2-methoxy substitution on this scaffold is not as widely reported as other modifications, it represents a potential avenue for further optimization of ACE inhibitor properties, such as potency, pharmacokinetic profile, and tissue penetration. The enzymatic synthesis of L-homophenylalanine is a critical step in the production of these important cardiovascular drugs. researchgate.net

Role in Metalloproteinase and Beta-Secretase Inhibitor Programs

The homophenylalanine scaffold has also been explored in the development of inhibitors for other metalloproteinases and for beta-secretase (BACE1), an aspartic protease implicated in Alzheimer's disease.

Metalloproteinases , such as matrix metalloproteinases (MMPs), are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is associated with various pathological conditions, including cancer, arthritis, and cardiovascular diseases. The design of MMP inhibitors often incorporates a zinc-binding group and a scaffold that can interact with the substrate-binding cleft. The homophenylalanine structure can serve as a component of this scaffold, with the potential for the 2-methoxy group to enhance binding affinity or selectivity towards specific MMPs.

Beta-secretase (BACE1) is a primary therapeutic target for Alzheimer's disease, as it initiates the production of the amyloid-beta peptide, which forms the characteristic plaques in the brains of patients. The development of BACE1 inhibitors has been a major focus of pharmaceutical research. nih.gov Many BACE1 inhibitors are peptidomimetic and are designed to fit into the long, tunnel-like active site of the enzyme. While specific examples incorporating this compound are not prominent in the literature, the general use of phenylalanine and its analogues in BACE1 inhibitor design suggests that this modified amino acid could be a valuable building block. The methoxy substitution could influence the conformation and binding properties of the inhibitor within the BACE1 active site.

No Publicly Available Research on Specific Biological Applications of this compound

Despite a thorough review of scientific literature, no specific research detailing the use of the chemical compound this compound in the development of immunosuppressive adjuncts, antimicrobial agents, or as a basis for receptor agonists and antagonists has been publicly documented.

The investigation sought to populate a detailed article on the biological and therapeutic applications of derivatives of this specific compound, focusing on two key areas: its potential role in immunology and pharmacology. The intended sections for elaboration were:

Design of Receptor Agonists and Antagonists Based on Homophenylalanine Scaffolds

However, searches of scholarly databases and scientific publications did not yield any studies centered on this compound for these purposes.

While research exists on the broader class of molecules known as homophenylalanine derivatives, particularly in the context of immunosuppression, this work does not extend to the specific 2-methoxy substituted variant. For instance, analogues of Cyclolinopeptide A containing homophenylalanine have been noted for their immunosuppressive properties. nih.govmdpi.com This research, however, does not involve the methoxy-substituted version of homophenylalanine specified.

Similarly, the exploration of homophenylalanine scaffolds in the design of receptor agonists and antagonists is a general area of medicinal chemistry, but no literature currently connects this research to this compound. The available information is confined to the compound's general chemical identity and supplier details.

Consequently, due to the absence of specific research findings, it is not possible to provide a detailed, informative, and scientifically accurate account of this compound for the requested applications.

Mechanistic Insights and Computational Modeling

Elucidation of Molecular Interaction Mechanisms with Biological Targets

The therapeutic effect of a chemical compound is contingent upon its interaction with specific biological targets, such as proteins, enzymes, or nucleic acids. Understanding these molecular interactions is crucial for explaining the compound's mechanism of action. Techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are typically employed to determine the three-dimensional structure of a compound bound to its target. This provides precise information about the binding site, the nature of the chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds), and the conformational changes that occur upon binding.

For 2-METHOXY-DL-HOMOPHENYLALANINE, this would involve identifying its biological target(s) and then experimentally determining the complex's structure. Such a study would reveal which amino acid residues in a target protein are crucial for binding and would form the basis for further optimization. Without experimental data, the specific molecular interactions of this compound remain speculative.

Structure-Activity Relationship (SAR) Studies and Lead Optimization

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, exploring how modifications to a compound's chemical structure affect its biological activity. By synthesizing and testing a series of analogs of a lead compound, chemists can identify the key chemical features (pharmacophores) responsible for its activity and selectivity. This iterative process of design, synthesis, and testing is fundamental to lead optimization, which aims to enhance a compound's desirable properties, such as potency and selectivity, while minimizing undesirable ones, like toxicity.

In the context of this compound, an SAR study would involve synthesizing derivatives with modifications at the methoxy (B1213986) group, the amino acid backbone, and the phenyl ring. The biological activity of these analogs would then be evaluated to build a comprehensive SAR profile. This would guide the design of new compounds with improved therapeutic potential. Currently, no such SAR studies for this compound have been published.

Advanced Computational Chemistry Methodologies

Computational chemistry offers powerful tools to investigate and predict the behavior of molecules, thereby accelerating the drug discovery process. These methods range from molecular mechanics to quantum mechanics and are used to study everything from molecular conformations to reaction energetics.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a larger receptor protein. This method uses scoring functions to estimate the binding affinity of the ligand to the target. Following docking, molecular dynamics (MD) simulations can be employed to simulate the movement of atoms in the ligand-target complex over time, providing insights into the stability of the binding pose and the flexibility of the interacting molecules.

The specificity of a drug for its target is critical to its therapeutic efficacy and safety profile. Computational methods play a vital role in understanding the determinants of ligand-target recognition. By analyzing the docked poses and MD trajectories, researchers can identify the key interactions that confer specificity. For this compound, these simulations would be instrumental in predicting its binding mode and affinity for various potential biological targets, thus helping to rationalize its biological activity and guide the design of more selective analogs. However, no such specific computational studies for this compound are available.

The pharmacokinetic properties of a drug, encompassed by Absorption, Distribution, Metabolism, and Excretion (ADME), are critical for its success as a therapeutic agent. Unfavorable ADME properties are a major reason for the failure of drug candidates in clinical trials. Computational models, often based on quantitative structure-property relationships (QSPR) and machine learning, are widely used to predict ADME properties from a compound's chemical structure. These models can forecast parameters such as aqueous solubility, membrane permeability, metabolic stability, and potential for drug-drug interactions.

Predictive ADME modeling for this compound would involve using various in silico tools to estimate its likely pharmacokinetic profile. This would provide valuable information early in the drug discovery process, allowing for structural modifications to improve its drug-like properties. Without specific studies, the ADME profile of this compound remains undetermined.

Many drugs are chiral, existing as two non-superimposable mirror images called enantiomers. Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or cause unwanted side effects. Theoretical studies, often employing quantum mechanics, can be used to understand the basis of enantioselectivity in chemical reactions and biological interactions. These studies can also elucidate the energetics of reaction pathways, providing insights into reaction mechanisms and helping to optimize synthetic routes.

For this compound, which is a racemic mixture (DL-), theoretical studies could be used to predict if one enantiomer (L- or D-) has a higher affinity for a specific biological target. Furthermore, computational analysis of its synthesis could help in designing more efficient and stereoselective synthetic methods. As with the other areas, specific theoretical studies on the enantioselectivity and reaction pathway energetics of this compound are not documented in the literature.

Metabolic and Physiological Contextualization of Homophenylalanine Metabolism

Participation in Endogenous Amino Acid Metabolic Pathways

Currently, there is a notable absence of scientific literature detailing the direct participation of 2-Methoxy-DL-homophenylalanine in endogenous amino acid metabolic pathways. Research has extensively documented the biosynthesis of its parent compound, L-homophenylalanine (L-Hph), particularly in microorganisms. For instance, in the cyanobacterium Nostoc punctiforme, a specific gene cluster (hphA, hphB, and hphCD) is responsible for the conversion of L-phenylalanine to L-Hph. nih.govnih.gov This pathway involves a series of enzymatic reactions, including condensation with acetyl-coenzyme A, isomerization, oxidation, and transamination. nih.gov However, similar studies elucidating the metabolic fate or integration of the methoxy-derivative, this compound, are not present in the current body of scientific research.

The metabolism of other methoxyphenylalanine derivatives has been investigated in different contexts. For example, studies on p-methoxyphenylalanine have explored its metabolic pathways. However, these findings cannot be directly extrapolated to this compound due to the different substitution pattern on the phenyl ring, which can significantly alter the compound's biochemical properties and interactions with enzymes.

Role as Intermediates in Natural Product Biosynthesis

There is no scientific evidence to suggest that this compound serves as an intermediate in the biosynthesis of natural products. While amino acids are fundamental building blocks for a vast array of natural products, including alkaloids, peptides, and phenylpropanoids, the incorporation of this specific methoxylated, non-proteinogenic amino acid has not been reported. nih.govresearchgate.net

The biosynthesis of natural products is a highly specific process, governed by the substrate specificity of the involved enzymes. While the parent compound, L-homophenylalanine, is a known component of some natural products, such as certain cyanobacterial toxins, there are no documented instances of this compound being utilized by biosynthetic machinery in any organism.

Influence on Cellular Signaling and Regulatory Networks

The influence of this compound on cellular signaling and regulatory networks remains an uninvestigated area of research. There are no published studies that have explored the effects of this compound on any signaling cascades, receptor interactions, or gene expression regulation.

While various amino acid derivatives are known to have potent biological activities and can modulate cellular signaling, there is no data to suggest that this compound possesses such properties. Research into the biological activity of other methoxy-containing compounds has been conducted in fields such as oncology and virology, but these studies are not relevant to the specific cellular signaling roles of this compound. dovepress.commdpi.com

Future Perspectives and Emerging Research Directions

Advancements in High-Throughput Synthesis and Screening Technologies

The efficient synthesis and evaluation of derivatives and analogues of 2-Methoxy-DL-homophenylalanine are critical for exploring its structure-activity relationships. Modern synthetic methodologies are rapidly overcoming the challenges associated with producing libraries of such complex molecules.

Recent breakthroughs in synthetic chemistry are enabling the rapid and diverse production of non-proteinogenic amino acids. mdpi.comnih.gov Methodologies such as photo-mediated C–H functionalization allow for direct modification of amino acid backbones, offering a streamlined path to novel derivatives. mdpi.comsemanticscholar.org Furthermore, multicomponent reactions (MCRs) are proving to be a powerful strategy for constructing complex amino acid structures from simple precursors in a single step, which is highly amenable to high-throughput synthesis. researchgate.net These approaches facilitate the creation of large, diverse chemical libraries essential for comprehensive screening campaigns.

These advanced synthetic strategies are complemented by innovations in high-throughput screening (HTS). By introducing unique amino acids, researchers can design peptide or protein molecules with distinct physicochemical properties, potentially improving their binding affinity and selectivity for biological targets. This allows for the rapid identification of highly active and low-toxicity candidates from large compound libraries, thereby accelerating the initial phases of drug discovery.

Table 1: Emerging Synthetic Methodologies for Atypical Amino Acid Diversification

| Methodology | Principle | Advantages | Potential Application for this compound |

|---|---|---|---|

| Photo-mediated C–H Functionalization | Uses light to activate and modify inert C-H bonds directly on the amino acid scaffold. mdpi.com | High efficiency, mild reaction conditions, broad functional group tolerance. mdpi.com | Creation of analogues with modified aromatic rings or alkyl chains to probe binding interactions. |

| Multicomponent Reactions (MCRs) | Combines three or more starting materials in a single pot to form a complex product. researchgate.net | High atom economy, operational simplicity, rapid generation of structural diversity. researchgate.net | Efficiently build libraries of related homophenylalanine structures with varied substituents. |

| Synergistic Enantioselective Catalysis | Utilizes multiple catalysts that work in concert to control the stereochemistry of the product. nih.gov | High enantiomeric purity, access to specific stereoisomers for biological testing. nih.gov | Synthesis of stereochemically pure L- or D- forms of this compound derivatives. |

Exploration of Novel Biological Targets and Therapeutic Modalities

The unique chemical structure of this compound suggests it could interact with novel biological targets or engage known targets in unconventional ways. A primary avenue of future research will be to identify these molecular partners and understand the therapeutic implications.

Atypical amino acids can serve as inhibitors for various drug targets, including enzymes and protein-protein interfaces that are often considered "undruggable." researchgate.net For instance, synthetic amino acids can be designed to bind to the active sites of enzymes like histone deacetylases (HDACs), which are key targets in cancer therapy. Proteomics-based strategies can identify reactive amino acids, such as cysteine, on proteins within cancer cells, revealing new potential drug targets that can be covalently modified and inhibited by scout molecules. labonline.com.au This approach has successfully identified small-molecule inhibitors for proteins crucial to the growth of non-small-cell lung cancers. labonline.com.au

The incorporation of unnatural amino acids into peptides can also create highly modified molecules capable of disrupting specific protein-protein interactions (PPIs), which are implicated in a multitude of diseases. researchgate.net Screening libraries of these modified peptides is a promising strategy for developing new therapeutic agents against challenging targets. researchgate.net

Table 2: Potential Therapeutic Targeting Strategies

| Target Class | Rationale for Atypical Amino Acids | Example Therapeutic Area |

|---|---|---|

| Enzyme Inhibitors | Unique side chains can access binding pockets differently than natural amino acids, leading to enhanced potency and selectivity. | Oncology (e.g., inhibiting histone deacetylases). |

| Protein-Protein Interaction (PPI) Modulators | Can mimic key residues at interfaces or introduce conformational constraints to disrupt pathological interactions. researchgate.net | Various diseases driven by dysfunctional cellular pathways. researchgate.net |

| Novel "Druggable" Pockets | Proteomics methods can identify previously unknown reactive sites on proteins that can be targeted by specialized amino acid derivatives. labonline.com.au | Cancers with specific oncogenic drivers. labonline.com.au |

Systems Biology Integration for Comprehensive Understanding

To fully grasp the biological impact of this compound, a systems-level approach is indispensable. Systems biology moves beyond a one-target, one-molecule perspective to build a holistic picture of how a compound affects complex cellular networks. futurelearn.com This is achieved by integrating multiple "omics" datasets, including genomics, proteomics, and metabolomics. universiteitleiden.nl

This comprehensive strategy allows researchers to study the intricate web of interactions between metabolites, proteins, and genes. futurelearn.com For example, a systems-level analysis of the aromatic amino acid biosynthesis pathway in prokaryotes has been used to understand how perturbations affect metabolic flux through the network. nih.govfrontiersin.org Such an approach for this compound could involve treating cells with the compound and then measuring global changes in metabolites, proteins, and gene transcripts. This data can then be used to construct computational models that predict the compound's mechanism of action and potential off-target effects. futurelearn.com This integrated view is crucial for understanding both efficacy and potential toxicity. nih.gov

Translational Research and Clinical Development Potential

The ultimate goal of investigating this compound is to translate preclinical findings into clinical applications. The pathway from laboratory discovery to therapeutic use involves rigorous translational research. A key early step is the development of robust methods for detecting and quantifying the compound and its metabolites in biological samples. acs.orgnih.gov Recent advancements include cell-free protein synthesis assays that can be engineered to detect nonproteinogenic amino acids, offering a more accessible alternative to traditional chromatographic techniques. acs.orgnih.govresearchgate.netbohrium.com

The clinical development of phenylalanine derivatives provides a relevant precedent. For instance, therapies for phenylketonuria (PKU), a disorder of phenylalanine metabolism, are expanding beyond dietary restrictions to include novel small molecules and gene therapies. medpath.com The development pipeline for PKU includes molecules that inhibit the reabsorption of phenylalanine in the kidneys, showcasing innovative mechanisms of action for amino acid derivatives. medpath.com Furthermore, β-phenylalanine derivatives have been explored as scaffolds in the rational design of drugs for conditions ranging from Chagas disease to Alzheimer's disease. nih.gov These examples highlight a clear and viable path for the clinical development of promising atypical amino acids like this compound, should initial research uncover significant biological activity.

Q & A

Q. What are the established synthetic routes for 2-METHOXY-DL-HOMOPHENYLALANINE, and what methodological considerations ensure reproducibility?

- Methodological Answer : Synthesis typically involves introducing a methoxy group to a homophenylalanine backbone. Common approaches include:

- Alkylation : Reaction of homophenylalanine derivatives with methylating agents (e.g., methyl iodide) under basic conditions.

- Protection/Deprotection Strategies : Use of tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to protect reactive sites during synthesis .

- Racemic Resolution : Separation of DL-enantiomers via chiral chromatography or enzymatic resolution, though the DL-form is often retained for specific studies.

- Critical Parameters : Monitor reaction pH, temperature, and solvent polarity to avoid side reactions. Purification via recrystallization or HPLC (C18 columns) ensures ≥95% purity .

Q. How is this compound characterized analytically, and what standards are recommended?

- Methodological Answer :

- Structural Confirmation :

- NMR Spectroscopy : 1H/13C NMR to verify methoxy (-OCH₃) chemical shifts (~3.3–3.5 ppm for 1H; ~55–60 ppm for 13C) and aromatic proton environments .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]+ at m/z 212.1 (C₁₀H₁₃NO₄) .

- Purity Assessment :

- HPLC : Use reverse-phase columns (e.g., Agilent ZORBAX SB-C18) with UV detection at 254 nm. Compare retention times against certified reference standards (e.g., LGC Standards) .

Q. What are the primary research applications of this compound in biochemical studies?

- Methodological Answer :

- Enzyme Inhibition Studies : Acts as a substrate analog for phenylalanine hydroxylase or aromatic amino acid decarboxylases. Kinetic assays (e.g., spectrophotometric monitoring of cofactor depletion) are standard .

- Metabolic Pathway Analysis : Radiolabeled versions (e.g., 14C-labeled) track incorporation into proteins or metabolites in cell cultures .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the biological activity of this compound in vitro?

- Methodological Answer :

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM in triplicate, using negative controls (e.g., DMSO vehicle) and positive controls (e.g., known enzyme inhibitors).

- Cell-Based Assays : Use HEK293 or primary neuronal cells for neuropharmacological studies. Measure intracellular cAMP levels or Ca²+ flux via fluorescence assays.

- Data Validation : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) and report effect sizes with 95% confidence intervals .

Q. How can contradictions in reported data on this compound’s bioactivity be resolved?

- Methodological Answer :

- Systematic Review : Aggregate data from peer-reviewed studies using PRISMA guidelines. Assess bias risks (e.g., selection bias in cell-line choices) via Cochrane risk-of-bias tools .

- Variable Isolation : Test hypotheses by isolating variables (e.g., enantiomeric purity, solvent used in assays). Chiral HPLC can confirm if D/L ratios impact activity .

- Meta-Analysis : Use random-effects models to quantify heterogeneity across studies, reporting I² statistics to highlight inconsistency sources .

Q. What stability considerations are critical for this compound in experimental conditions?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months to simulate long-term degradation. Monitor via HPLC for byproducts (e.g., demethylated derivatives).

- pH-Dependent Stability : Conduct kinetic studies in buffers (pH 2–9) to identify optimal storage conditions. Use Arrhenius plots to predict shelf life .

- Light Sensitivity : Use amber vials and argon purging to prevent photooxidation of the methoxy group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.